molecular formula C38H41N5O8 B12607631 Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine CAS No. 644996-94-1

Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine

Cat. No.: B12607631
CAS No.: 644996-94-1
M. Wt: 695.8 g/mol
InChI Key: YTKFFTAWZNCYNW-XEXPGFJZSA-N
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Description

Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine is a synthetic peptide composed of five amino acids: glycine, D-tyrosine, D-phenylalanine, D-tyrosine, and D-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, D-tyrosine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-phenylalanine, D-tyrosine, and D-phenylalanine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine substitution reactions.

Major Products Formed

    Oxidation: Dityrosine cross-links.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with substituted amino groups.

Scientific Research Applications

Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The aromatic residues (tyrosine and phenylalanine) play a crucial role in these interactions by facilitating hydrophobic and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine: Similar structure but lacks one tyrosine residue.

    Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine: Similar structure but lacks one tyrosine residue.

    Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine: Contains an additional tyrosine residue.

Uniqueness

Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of multiple aromatic residues enhances its potential for hydrophobic interactions and π-π stacking, making it a valuable compound for various applications.

Properties

CAS No.

644996-94-1

Molecular Formula

C38H41N5O8

Molecular Weight

695.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C38H41N5O8/c39-23-34(46)40-30(20-26-11-15-28(44)16-12-26)35(47)41-31(19-24-7-3-1-4-8-24)36(48)42-32(21-27-13-17-29(45)18-14-27)37(49)43-33(38(50)51)22-25-9-5-2-6-10-25/h1-18,30-33,44-45H,19-23,39H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,51)/t30-,31-,32-,33-/m1/s1

InChI Key

YTKFFTAWZNCYNW-XEXPGFJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN

Origin of Product

United States

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